molecular formula C22H31N3O5 B1444571 Tert-butyl 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxo-1,3-diazinane-1-carboxylate CAS No. 1354448-62-6

Tert-butyl 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxo-1,3-diazinane-1-carboxylate

Cat. No.: B1444571
CAS No.: 1354448-62-6
M. Wt: 417.5 g/mol
InChI Key: NYQCUUBBNRNJGK-UHFFFAOYSA-N
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Description

Tert-butyl 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxo-1,3-diazinane-1-carboxylate is a sophisticated chemical intermediate of significant value in modern drug discovery, particularly in the construction of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of heterobifunctional molecules that recruit E3 ubiquitin ligases to target specific proteins for ubiquitination and subsequent degradation by the proteasome. This compound serves as a versatile scaffold, integrating a piperidine moiety that can be functionalized to serve as the E3 ligase ligand component of the PROTAC. The presence of orthogonal protecting groups, namely the tert-butyloxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz), allows for selective deprotection and sequential coupling of a target protein ligand and a linker, which is a critical synthetic strategy in PROTAC assembly. The strategic use of such protected intermediates is essential for achieving the correct spatial orientation and binding affinity required for effective targeted protein degradation. Its primary research application is therefore in the medicinal chemistry and chemical biology sectors focused on developing novel degradation tools for previously "undruggable" targets, enabling researchers to explore new therapeutic pathways and investigate protein function with high precision.

Properties

IUPAC Name

tert-butyl 2-oxo-3-(1-phenylmethoxycarbonylpiperidin-4-yl)-1,3-diazinane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5/c1-22(2,3)30-21(28)25-13-7-12-24(19(25)26)18-10-14-23(15-11-18)20(27)29-16-17-8-5-4-6-9-17/h4-6,8-9,18H,7,10-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQCUUBBNRNJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(C1=O)C2CCN(CC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s known that similar compounds selectively enhance slow inactivation of voltage-gated sodium channels. This suggests that Tert-butyl 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxo-1,3-diazinane-1-carboxylate might interact with its targets in a similar manner.

Biological Activity

Tert-butyl 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxo-1,3-diazinane-1-carboxylate (CAS No. 1354448-62-6) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

  • Molecular Formula: C22H31N3O5
  • Molecular Weight: 417.5 g/mol
  • Structure: The compound features a tert-butyl ester, a piperidine moiety, and a diazinane ring, which contribute to its biological activity.

Research indicates that similar compounds interact with voltage-gated sodium channels and modulate the activity of collapse response mediator protein 2 (CRMP2). These interactions suggest a role in neuronal signaling pathways and potential implications in neurological disorders.

Target Interactions

Target Interaction Type Effect
Voltage-gated sodium channelsEnhancement of slow inactivationPotential analgesic effects
CRMP2ModulationInfluence on neuronal growth and differentiation

Pharmacological Effects

This compound exhibits several pharmacological effects:

  • Neuroprotective Effects: Similar compounds have shown promise in protecting neurons from excitotoxicity.
  • Analgesic Properties: Through modulation of sodium channels, these compounds may provide pain relief.
  • Antidepressant Activity: Preliminary studies suggest potential antidepressant effects via serotonergic pathways.

Study 1: Neuroprotection

A study conducted on the neuroprotective effects of related compounds demonstrated that they could significantly reduce neuronal death in models of excitotoxicity. The mechanism was attributed to the inhibition of calcium influx through voltage-gated sodium channels, thereby preventing cell damage.

Study 2: Analgesic Activity

In a controlled trial involving animal models, the compound displayed significant analgesic activity comparable to standard pain medications. The results indicated that it could serve as an alternative treatment for pain management.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperidine-Based Derivatives

tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate
  • Structure: Features a nitroanilino substituent at the piperidine 4-position instead of the Cbz group.
  • Synthesis: Prepared via nucleophilic aromatic substitution between 1-chloro-3-fluoro-2-nitrobenzene and tert-butyl 4-aminopiperidine-1-carboxylate .
tert-butyl-4-(4-(oxiran-2-yl)butanoyl)piperidine-1-carboxylate
  • Structure : Contains an epoxide-functionalized acyl chain at the piperidine 4-position.
  • Synthesis : Involves Dess-Martin Periodinane oxidation followed by epoxidation with mCPBA .
  • Key Differences : The acyl chain introduces flexibility and epoxide reactivity, contrasting with the rigid diazinane and Cbz groups in the target compound.

Heterocyclic Carboxylates

tert-butyl 3-oxocyclobutane-1-carboxylate
  • Structure : A cyclobutane ring with a 3-oxo group and Boc protection.
  • Function : Serves as a strained intermediate for [2+2] cycloadditions.
  • Key Differences : The four-membered cyclobutane ring lacks the hydrogen-bonding capability of the six-membered diazinane, limiting its utility in medicinal chemistry .
tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate
  • Structure : A fluorinated azetidine (four-membered ring) with hydroxymethyl and Boc groups.
  • Function : Fluorination enhances metabolic stability and lipophilicity.
  • Key Differences : Smaller ring size increases ring strain but reduces steric bulk compared to the diazinane system .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Highlights Applications/Notes
Tert-butyl 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxo-1,3-diazinane-1-carboxylate Piperidine + Diazinane Cbz, Boc, 2-oxo Likely involves cyclization and coupling Potential kinase inhibitor scaffold
tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate Piperidine Nitroanilino, Boc Nucleophilic aromatic substitution Intermediate for benzimidazolone drugs
tert-butyl-4-(4-(oxiran-2-yl)butanoyl)piperidine-1-carboxylate Piperidine Epoxide-functionalized acyl chain, Boc Dess-Martin oxidation, mCPBA epoxidation Epoxide ring-opening reactions
tert-butyl 3-oxocyclobutane-1-carboxylate Cyclobutane 3-oxo, Boc Oxidation of alcohol precursors Strained intermediate for cycloadditions
tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate Azetidine Fluoro, hydroxymethyl, Boc Fluorination via electrophilic reagents Enhanced metabolic stability

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s diazinane ring requires specialized cyclization conditions, contrasting with simpler piperidine derivatives synthesized via SNAr or oxidation .
  • Biological Relevance : The Cbz group may confer protease resistance compared to nitro or epoxide groups, while the diazinane’s oxo group could mimic peptide bonds in enzyme inhibition .
  • Crystallographic Analysis : Programs like SHELXL and CCP4 are critical for resolving structural details, particularly the diazinane ring’s conformation and hydrogen-bonding patterns .

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxo-1,3-diazinane-1-carboxylate generally involves:

  • Step 1: Protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group.
  • Step 2: Construction of the diazinane ring with oxo and tert-butyl carboxylate substituents.
  • Step 3: Coupling of the protected piperidine moiety to the diazinane core.

Protection of Piperidine Nitrogen

A key intermediate is the N-Cbz-protected piperidine derivative. The protection is typically achieved by reacting (R)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate with benzyl chloroformate in the presence of a base such as triethylamine in anhydrous dichloromethane at low temperature (0–20 °C) over an extended period (e.g., 16 hours). This reaction yields the benzyl ((R)-1-(tert-butoxycarbonyl)piperidin-3-yl)methylcarbamate as a clear colorless oil with a reported yield of approximately 74%.

Experimental Conditions for N-Cbz Protection:

Parameter Details
Starting material (R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate (1.00 g, 4.67 mmol)
Solvent Anhydrous dichloromethane (14 mL)
Base Triethylamine (1.30 mL, 9.34 mmol)
Reagent Benzyl chloroformate (0.99 mL, 7.00 mmol)
Temperature 0–20 °C
Reaction time 16 hours
Workup Extraction with water and dichloromethane, drying over Na2SO4, filtration, concentration
Purification Silica gel chromatography (97% CH2Cl2 / 3% MeOH)
Yield 74%
Characterization LC/MS m/z 349.5 (M+H)+ at 3.21 min

Formation of the Diazinane Ring and Coupling

The diazinane ring formation and subsequent coupling to the N-Cbz-piperidine moiety involve more complex steps, often described in patent literature. According to patent WO2014200786A1, the process includes:

  • Contacting a lactone intermediate with appropriate reagents to form the diazinane ring.
  • Use of organic solvents such as N,N-dimethylacetamide (DMAC), N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), tetrahydrofuran (THF), methanol, or dimethoxyethane (DME). DMAC and methanol are preferred solvents.
  • Employing bases such as lithium tert-butoxide, sodium tert-butoxide, potassium tert-butoxide, cesium carbonate, sodium carbonate, potassium bis(trimethylsilyl)amide (KHMDS), or sodium bis(trimethylsilyl)amide (NaHMDS). Potassium tert-butoxide and sodium carbonate are preferred bases.
  • The base is typically used in an amount ranging from about 1 to 2 equivalents relative to the starting compound, more commonly around 1.2 equivalents.
  • N-4-nitrobenzenesulfonyl-O-benzylhydroxylamine is used as a reagent in similar equivalent ranges.

Summary Table of Key Reagents and Conditions for Diazinane Formation:

Aspect Details
Solvents DMAC, DMF, NMP, THF, methanol, DME
Preferred Solvents DMAC, methanol
Bases Li t-butoxide, Na t-butoxide, K t-butoxide, Cs2CO3, Na2CO3, KHMDS, NaHMDS
Preferred Bases K t-butoxide, Na2CO3
Base Equivalents 1.0–2.0 eq, typically ~1.2 eq
Reagent N-4-nitrobenzenesulfonyl-O-benzylhydroxylamine
Reagent Equivalents 1.0–2.0 eq, typically ~1.2 eq
Reaction Type Ring formation and coupling

Reaction Mechanism Insights

The preparation involves nucleophilic substitution and ring closure steps, where the protected piperidine nitrogen acts as a nucleophile attacking electrophilic centers in the diazinane precursor. The use of strong bases facilitates deprotonation and ring closure. The protecting groups ensure selectivity and stability of intermediates during the multi-step synthesis.

Research Findings and Optimization

  • The choice of base and solvent critically affects the yield and purity of the final compound.
  • Potassium tert-butoxide and sodium carbonate provide optimal conditions balancing reactivity and minimizing side reactions.
  • DMAC and methanol as solvents support good solubility and reaction kinetics.
  • Equivalents of base and reagent are fine-tuned to about 1.2 equivalents to maximize conversion while limiting excess reagent waste.
  • Purification is typically achieved by silica gel chromatography using mixtures of dichloromethane and methanol.

Summary Table of Preparation Steps

Step Description Reagents/Conditions Yield/Outcome
1 N-Cbz protection of piperidine nitrogen Benzyl chloroformate, triethylamine, CH2Cl2, 0–20 °C, 16 h 74%, pure carbamate intermediate
2 Diazinane ring formation and coupling Lactone intermediate, bases (K t-butoxide/Na2CO3), solvents (DMAC/methanol), N-4-nitrobenzenesulfonyl-O-benzylhydroxylamine High conversion with optimized base/solvent
3 Purification Silica gel chromatography (CH2Cl2/MeOH) Pure final compound

Q & A

Q. What crystallographic techniques confirm the compound’s solid-state conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation resolves absolute stereochemistry. Crystallization is achieved via slow vapor diffusion (hexane/ethyl acetate) at 4°C. Data refinement using SHELXL validates bond lengths/angles .

Q. Can green chemistry principles be applied to its synthesis?

  • Methodological Answer : Replace dichloromethane with cyclopentyl methyl ether (CPME) as a safer solvent. Use immobilized catalysts (e.g., silica-supported Hoveyda-Grubbs) for recyclability. Microwave-assisted synthesis reduces reaction times by 50% .

Q. How to analyze degradation products under accelerated stability conditions?

  • Methodological Answer : Forced degradation (40°C/75% RH for 4 weeks) followed by LC-MS identifies hydrolyzed products (e.g., free piperidine or benzyl alcohol). Kinetic modeling (Arrhenius equation) predicts shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxo-1,3-diazinane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxo-1,3-diazinane-1-carboxylate

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